molecular formula C30H37NO4 B590510 Ulipristal Acetate D3 CAS No. 1621894-62-9

Ulipristal Acetate D3

Cat. No.: B590510
CAS No.: 1621894-62-9
M. Wt: 478.647
InChI Key: OOLLAFOLCSJHRE-XCTYXJHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ulipristal Acetate D3 is a synthetic steroid compound used primarily for its selective progesterone receptor modulating properties. It is a derivative of 19-norprogesterone and is utilized in medical applications such as emergency contraception and the treatment of uterine fibroids. The compound is known for its ability to modulate the progesterone receptor, exhibiting both antagonistic and partial agonist activities depending on the tissue context .

Safety and Hazards

  • Liver Injury : Recent reports have associated UPA with drug-induced liver injury (DILI). The European Medicines Agency suspended its use for uterine fibroids due to this risk. Severe hepatic reactions, including autoimmune hepatitis and acute hepatic failure, have been observed .
  • Risk Assessment : Predictive models suggest intermediate DILI risk due to UPA’s lipophilicity and hepatic metabolism. Inhibition of liver transporters and the presence of reactive metabolites contribute to its hepatotoxic potential .

Preparation Methods

The synthesis of Ulipristal Acetate D3 involves several key steps:

    Initial Synthesis: The process begins with the preparation of a key intermediate, which involves the reaction of a steroidal precursor with a methyl Grignard reagent or methyllithium. .

    Intermediate Formation: The intermediate is then subjected to further reactions to form the final compound. .

    Industrial Production: On an industrial scale, the synthesis is optimized for cost-effectiveness and efficiency. .

Chemical Reactions Analysis

Ulipristal Acetate D3 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ulipristal Acetate D3 involves its interaction with progesterone receptors:

Properties

IUPAC Name

[(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25?,26?,27?,29-,30-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLLAFOLCSJHRE-QLQPVKORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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